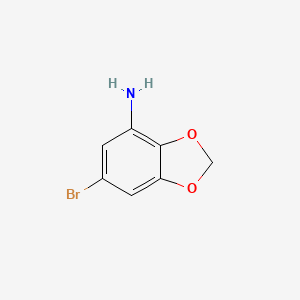

6-bromo-2H-1,3-benzodioxol-4-amine

Description

Contextual Significance of Benzodioxole Architectures in Organic Synthesis

The 1,3-benzodioxole (B145889) moiety is a prominent scaffold found in a multitude of natural products and pharmacologically active molecules. wikipedia.org This structural unit is recognized for its ability to interact with various biological targets, and its derivatives have shown a wide array of activities, including anticancer and antimicrobial properties. In organic synthesis, the benzodioxole ring serves as a valuable building block, often imparting unique electronic and conformational properties to the target molecules. The development of synthetic methodologies involving benzodioxole derivatives is an active area of research, with applications ranging from medicinal chemistry to materials science. smolecule.com

Overview of Halogenated Amine Compounds in Chemical Research

Halogenated aromatic amines are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a halogen, such as bromine, on the aromatic ring provides a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. smolecule.com The amine group, in turn, can be readily functionalized, allowing for the construction of more complex molecular architectures. The interplay between the halogen and the amine group on the aromatic ring influences the compound's reactivity and physicochemical properties, making these compounds versatile tools for synthetic chemists.

Scope and Research Focus on 6-Bromo-2H-1,3-benzodioxol-4-amine

| Property | Value |

| CAS Number | 492444-10-7 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| SMILES | NC1=C2OCOC2=CC(Br)=C1 |

Due to the lack of published research, this article cannot provide detailed findings on the synthesis, reactivity, or specific applications of this compound. The scientific community has yet to extensively document the journey of this particular molecule, leaving its full potential and specific contributions to the field of chemistry largely unwritten.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-benzodioxol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSVFBOLGCFLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492444-10-7 | |

| Record name | 6-bromo-1,3-dioxaindan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Fundamental Structural Aspects of 6 Bromo 2h 1,3 Benzodioxol 4 Amine

Systematic Nomenclature and Common Research Designations

The formal name of the compound, established under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 6-bromo-1,3-benzodioxol-4-amine . This name is derived by identifying the parent structure as 1,3-benzodioxole (B145889) and numbering the ring system to indicate the positions of the substituents. The bromine atom is located at position 6, and the amine group (-NH₂) is at position 4.

While the IUPAC name provides an unambiguous descriptor, specific chemical compounds are often assigned other identifiers for use in databases and research. No widely cited common names or specific research codes for 6-bromo-2H-1,3-benzodioxol-4-amine are prominently available in the current scientific literature. It is typically referenced by its systematic name or its chemical formula.

Below is a data table summarizing the key identifiers for this compound, derived from its structure.

| Identifier | Value |

| IUPAC Name | 6-bromo-1,3-benzodioxol-4-amine |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Canonical SMILES | C1OC2=C(O1)C(=C(C=C2)Br)N |

| InChI Key | (Predicted) |

Inherent Structural Features of the Benzodioxole Ring System

The foundation of the title compound is the 1,3-benzodioxole moiety, a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a five-membered dioxole ring. worldresearchersassociations.comresearchgate.netreddit.com This parent structure, also known as methylenedioxybenzene, is a colorless liquid in its pure form. reddit.com

The key structural features of the 1,3-benzodioxole ring system include:

Planarity and Aromaticity : The fused benzene ring imparts a high degree of aromaticity, which confers significant thermodynamic stability to the molecule. sigmaaldrich.com

Dioxole Ring Conformation : The five-membered dioxole ring, containing two oxygen atoms attached to a methylene (B1212753) (-CH₂-) bridge, is nearly planar but can adopt a slight "flattened envelope" conformation. researchgate.net

Electronic Properties : The two oxygen atoms in the dioxole ring possess lone pairs of electrons. These electrons can be delocalized into the attached benzene ring through resonance, making the aromatic system more electron-rich than benzene itself. sigmaaldrich.com This increased electron density is a crucial factor in determining the reactivity of the ring towards electrophilic substitution.

The 1,3-benzodioxole scaffold is a significant structural motif found in numerous natural products and is utilized as a precursor in the synthesis of various pharmaceuticals and other bioactive molecules. worldresearchersassociations.comreddit.com

Influence of Amine and Bromo Substituents on Molecular Framework

The chemical personality of this compound is profoundly shaped by the electronic effects of its two substituents: the amine (-NH₂) group and the bromo (-Br) atom. These groups modify the electron distribution and reactivity of the parent benzodioxole ring through a combination of inductive and resonance effects.

Amine Group (-NH₂ at C4):

Resonance Effect (+R) : The nitrogen atom of the amine group has a lone pair of electrons that can be delocalized into the aromatic π-system. researchgate.netnih.gov This is a powerful electron-donating resonance effect, which significantly increases the electron density on the ring, particularly at the ortho and para positions relative to the amine. nih.gov This effect makes the ring highly activated towards electrophilic aromatic substitution.

Inductive Effect (-I) : Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the sigma bond. chemicalbook.com However, for the amine group, the strong activating resonance effect overwhelmingly dominates the weak inductive effect. epa.gov

Bromo Group (-Br at C6):

Inductive Effect (-I) : Bromine is a halogen and is significantly more electronegative than carbon. It exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the carbon-bromine sigma bond. sigmaaldrich.comresearchgate.net This effect deactivates the ring, making it less reactive towards electrophilic attack compared to unsubstituted benzene. researchgate.net

Resonance Effect (+R) : Like the amine group, the bromine atom also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. sigmaaldrich.comresearchgate.net This electron-donating resonance effect is weaker than that of the amine group but still directs incoming electrophiles to the ortho and para positions. worldresearchersassociations.com For halogens, the deactivating inductive effect is generally considered to be stronger than the activating resonance effect. sigmaaldrich.com

The interplay of these substituents on the benzodioxole framework results in a complex electronic environment. The powerful activating amine group at position 4 and the deactivating but ortho-, para-directing bromo group at position 6 create a unique reactivity pattern. Computational studies on substituted benzodioxoles and related heterocyclic systems are often used to precisely map the molecular electrostatic potential and predict sites of reactivity. researchgate.netnih.gov

The table below summarizes the electronic effects of the substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| **Amine (-NH₂) ** | 4 | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating |

| Bromo (-Br) | 6 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating |

Advanced Synthetic Methodologies for 6 Bromo 2h 1,3 Benzodioxol 4 Amine and Its Regioisomers

Precursor Synthesis and Starting Material Considerations

The successful synthesis of 6-bromo-2H-1,3-benzodioxol-4-amine hinges on the strategic selection and preparation of appropriate precursors. The benzodioxole core's reactivity is heavily influenced by its substituents, which dictates the feasibility and outcome of subsequent functionalization steps.

Benzodioxole Core Functionalization Strategies

The 1,3-benzodioxole (B145889) ring is an electron-rich aromatic system, activated towards electrophilic substitution by the electron-donating nature of the methylenedioxy bridge. smolecule.com This inherent reactivity allows for various functionalization strategies, but can also lead to a lack of selectivity and the formation of multiple products. acs.orgmdma.ch Common strategies involve the introduction of functional groups that can direct subsequent substitutions or be converted into the desired moieties.

Key functionalization reactions include:

Formylation: Introduction of an aldehyde group, often via the Vilsmeier-Haack reaction, to a specific position which can then be used to direct other substituents or be converted to other functional groups. smolecule.com

Acylation: Friedel-Crafts acylation can introduce a ketone, although the Lewis acids used can sometimes cause cleavage of the fragile dioxole ring, necessitating careful temperature control. mdma.ch

Nitration: The introduction of a nitro group, which is a powerful electron-withdrawing group and can be reduced to an amine. The position of nitration is dependent on existing substituents.

Halogenation: The introduction of a halogen, typically bromine or chlorine, which can serve as a handle for cross-coupling reactions to introduce the amino group. rsc.org

The choice of the initial functionalization step is critical for controlling the regiochemical outcome of the entire synthetic sequence.

Introduction of Halogen and Amino Moieties

The synthesis of the target compound requires the introduction of both a bromine atom and an amino group at specific positions (6- and 4-, respectively). This can be achieved through several strategic pathways:

Bromination then Amination: This involves first preparing a dibrominated or a bromo-nitro-substituted benzodioxole, followed by a selective amination or reduction. For example, bromination of a nitro-substituted precursor can be a viable route.

Amination then Bromination: Starting with a benzodioxole derivative that already contains an amino group (or a protected form like a nitro or amide group) at the 4-position. The directing effect of this group is then exploited for a regioselective bromination at the 6-position.

Use of Pre-functionalized Starting Materials: Commercially available or readily synthesized precursors, such as 1,3-benzodioxol-4-amine (B112058) sigmaaldrich.com or 5-bromobenzodioxole mdma.chpublish.csiro.au, can serve as starting points for the synthesis.

The synthesis of 4-aminobenzoic acid (PABA) derivatives, which are structurally related precursors, often involves the derivatization of PABA with various aldehydes to form Schiff bases, highlighting a common pathway for modifying amino-substituted aromatic rings. nih.govnih.gov

Regioselective Bromination Approaches to the Benzodioxole Core

Achieving the desired 6-bromo substitution pattern on the 4-aminobenzodioxole scaffold requires precise control over the bromination reaction. The inherent directing effects of the methylenedioxy bridge and the amino group must be carefully considered.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is the most common method for introducing bromine onto aromatic rings like benzodioxole. smolecule.comwku.edu This reaction involves an electrophilic bromine species attacking the electron-rich ring. smolecule.com

Common brominating agents and systems include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst, though its high reactivity can lead to over-bromination and mixtures of isomers. mdma.ch

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used in solvents like acetonitrile. wku.edumdpi.com It provides high yields for the bromination of activated aromatic systems. mdpi.com

Oxidative Bromination: Systems using a bromide salt (e.g., HBr or NaBr) in combination with an oxidant like hydrogen peroxide (H₂O₂) can provide a more controlled and "greener" approach to bromination. mdma.chsci-hub.se

The table below summarizes common conditions for electrophilic bromination.

| Reagent System | Substrate Example | Solvent | Conditions | Outcome |

| NBS | 3-Hydroxybenzonitrile | Acetonitrile | 60 °C, 2h | 73% yield of 2-bromo-5-hydroxybenzonitrile (B120245) mdpi.com |

| iso-Amyl nitrite (B80452) / HBr | 1,3-Benzodioxole | Dichloromethane | Room Temp, 3h | 90% yield of 4-bromobenzodioxole researchgate.net |

| Br₂ | 1,3-Benzodioxole | Dichloromethane | 0 °C | ~70% yield of 5-bromobenzodioxole with dibromination as side-reaction mdma.ch |

Controlled Bromination Strategies for Specific Regioisomers

Controlling the position of bromination is paramount. The regioselectivity is governed by the electronic effects of the substituents already present on the ring. smolecule.com The methylenedioxy group is an ortho, para-director. If starting with an unsubstituted 1,3-benzodioxole, bromination typically yields the 5-bromo isomer, with some dibromination products. mdma.ch

To achieve the 6-bromo-4-amino pattern, a plausible strategy involves:

Start with 1,3-benzodioxol-4-amine (or a protected precursor): The amino group at position 4 is an activating ortho, para-director. The para-position relative to the amine is the 6-position (the ortho-position at C5 is also activated, but the para-position is often favored). Bromination of this precursor would be expected to yield the desired 6-bromo regioisomer.

Directed Ortho-metalation: A more advanced strategy involves the use of a directing group to facilitate lithiation at a specific position, followed by quenching with a bromine source. For example, a protected amine at the 4-position could direct lithiation to the 5-position, but achieving 6-position functionalization this way is more complex. A more direct route involves the reaction of a substituted benzodioxole with n-butyllithium (n-BuLi) and bromine to achieve regioselective bromination. scispace.com

Amination Strategies for Benzodioxole Derivatives

The final key transformation is the introduction of the amino group. If the synthetic strategy involves bromination first, a subsequent amination of a bromo-substituted benzodioxole is required. Modern cross-coupling reactions are highly effective for this purpose.

The primary methods for aryl amination include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds. sioc-journal.cn It allows for the coupling of aryl halides (like bromobenzodioxole) with a wide variety of amines, including ammonia (B1221849) or ammonia equivalents, using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net

Copper-Catalyzed Amination (Ullmann Condensation): This is a classical method that has seen significant modern improvements. It typically involves coupling an aryl halide with an amine source in the presence of a copper catalyst. organic-chemistry.org These methods are effective for the amination of halopyridines and other heterocyclic derivatives. researchgate.net

Nickel-Catalyzed Amination: Nickel catalysis has emerged as a cost-effective and highly efficient alternative for C-N coupling, capable of aminating aryl chlorides and bromides with various amines under photochemical or electrochemical conditions. acs.orgacs.org

The table below provides an overview of amination reaction types.

| Reaction Name | Catalyst System | Amine Source | Key Features |

| Buchwald-Hartwig | Palladium / Phosphine Ligand | Ammonia, Primary/Secondary Amines | Broad substrate scope, high functional group tolerance. sioc-journal.cn |

| Ullmann Condensation | Copper Salts | Aqueous Methylamine, Ammonia | Often requires higher temperatures; effective for specific substrates. organic-chemistry.org |

| Nickel Photocatalysis | Ni(II)-bipyridine complex | Primary/Secondary Alkyl Amines | Occurs under mild conditions with light, no external photosensitizer needed. acs.org |

A plausible route to the target compound could involve the synthesis of 6-bromo-4-nitrobenzodioxole, followed by the reduction of the nitro group to an amine, a common and high-yielding transformation in organic synthesis.

Reduction of Nitro Intermediates to Aryl Amines

A common and reliable method for the synthesis of aryl amines is the reduction of the corresponding nitroaryl compounds. For the target molecule, this involves the synthesis of a 6-bromo-4-nitro-1,3-benzodioxole intermediate, which is then reduced to form the desired 4-amino product. The nitro group's strong electron-withdrawing nature facilitates its reduction through various chemical systems.

Commonly employed methods for this transformation include:

Catalytic Hydrogenation: This method involves treating the nitro intermediate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. google.com Alternative hydrogen sources like ammonium (B1175870) formate (B1220265) or potassium formate can also be used in a process known as transfer hydrogenation. google.com

Metal-Acid Systems: Classic reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective. Another common reagent is tin(II) chloride (SnCl2), which offers milder conditions.

Other Reducing Agents: For laboratory-scale synthesis, reagents like sodium dithionite (B78146) (Na2S2O4) or zinc dust in the presence of ammonium chloride can also be employed for the reduction of the nitro group. researchgate.net

The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the bromine atom (hydrodebromination).

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Methanol or Ethanol, RT-50°C | Clean reaction, high yield | Requires specialized hydrogenation equipment |

| SnCl₂, HCl/Ethanol | Reflux | Inexpensive, reliable | Requires stoichiometric amounts of metal, acidic workup |

| Fe, HCl/H₂O | Reflux | Very low cost, effective | Often requires large excess of iron, acidic waste |

| Ammonium Formate, Pd/C | Methanol, Reflux | Avoids use of H₂ gas, fast | Can be expensive, potential for byproduct formation |

Transition-Metal-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. libretexts.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. nih.gov In the context of synthesizing this compound, this method could theoretically be applied to a dihalogenated precursor, such as 4,6-dibromo-1,3-benzodioxole, using an ammonia surrogate.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalyst: Sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common. libretexts.org

Phosphine Ligand: The choice of ligand is crucial for the reaction's success. Sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biphenyl-based ligands (e.g., XPhos, SPhos), are often required to promote the catalytic cycle effectively. nih.gov

Base: A non-nucleophilic base is used to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice.

Amine Source: For the synthesis of a primary amine, aqueous ammonia or ammonia surrogates can be utilized. nih.gov

The reaction's scope includes a diverse set of aryl chlorides and bromides, including those with 1,3-benzodioxole rings, which have been shown to provide good yields of the corresponding aniline (B41778) products. nih.gov

Table 2: Selected Ligands for Buchwald-Hartwig Amination

| Ligand Name | Structure | Typical Substrates |

| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Aryl chlorides and bromides with various amines |

| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Broad scope for aryl halides, including challenging substrates |

| SPhos | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Highly active for a range of C-N couplings |

Nucleophilic Aromatic Substitution for Amino Group Introduction

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In the case of a 6-bromo-1,3-benzodioxole system, the 1,3-dioxole (B15492876) ring is generally considered electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by an amine nucleophile is typically not feasible under standard SNAr conditions.

For this strategy to be viable, an additional, potent EWG, such as a nitro (—NO₂) or cyano (—CN) group, would need to be present at a position ortho or para to the bromine atom. For instance, if a nitro group were present at the 4-position of 6-bromo-1,3-benzodioxole, the bromine at position 6 would be meta and not activated. A more suitable (though different) substrate would be 4-bromo-5-nitro-1,3-benzodioxole, where the nitro group is ortho to the bromo leaving group, making SNAr a potential route for introducing an amine.

Multi-Step Synthetic Sequences for this compound

Convergent and Linear Synthetic Route Design

A plausible linear synthesis for the target compound might start from commercially available 1,3-benzodioxole. The sequence could be:

Bromination: Electrophilic bromination of 1,3-benzodioxole, often leading to a mixture of brominated products that require separation.

Nitration: Introduction of a nitro group onto the brominated benzodioxole ring. The directing effects of the existing substituents are crucial for achieving the correct regiochemistry.

Reduction: Conversion of the nitro group to the target amine functionality, as described in section 3.3.1.

A hypothetical convergent approach for this compound might involve:

Fragment A: Preparation of a suitably functionalized and protected 4-aminobenzodioxole derivative.

Fragment B: A bromine source.

Coupling: A late-stage reaction, such as a controlled electrophilic bromination of the protected amine fragment, to join the pieces and form the final skeleton.

While a fully convergent route for this relatively small molecule might be overly complex, the principles can be applied to the synthesis of more elaborate derivatives starting from the title compound.

Protecting Group Strategies and Deprotection Chemistry

In multi-step synthesis, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org The protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove cleanly without affecting the rest of the molecule. masterorganicchemistry.com

For the synthesis of this compound and its subsequent use as an intermediate, the nucleophilic amino group is the most likely functionality to require protection. For example, if one wanted to perform a further reaction on the aromatic ring that is incompatible with a free amine, protection would be necessary.

Common protecting groups for amines are carbamates, which render the nitrogen non-nucleophilic. masterorganicchemistry.com

Table 4: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA; HCl in dioxane). organic-chemistry.orgmasterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C). masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF). organic-chemistry.org |

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine could have the Boc group removed with acid while the Cbz group remains intact, or vice-versa by using hydrogenation. This strategy is fundamental in the synthesis of complex molecules with multiple functional groups. jocpr.comthieme-connect.de

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound and its regioisomers is highly dependent on the careful optimization of reaction conditions. Key factors influencing the outcome of these syntheses include the choice of catalysts, reagents, solvents, temperature, and reaction time. Research into the synthesis of substituted benzodioxoles has highlighted several strategies to maximize yields and purity.

A critical step in the synthesis of many target compounds is the introduction of the bromine atom onto the benzodioxole ring. The regioselectivity of this electrophilic aromatic bromination is dictated by the electronic properties of the existing substituents. smolecule.com Common brominating agents include molecular bromine and N-bromosuccinimide (NBS), often used with a Lewis acid catalyst like iron(III) bromide. smolecule.comsci-hub.se For instance, the direct bromination of 1,3-benzodioxole-5-carboxaldehyde has been shown to produce 6-bromo-1,3-benzodioxole-5-carboxaldehyde in a high yield of 87%.

Another pivotal transformation is the introduction of the amine functionality. This can be achieved through various methods, including the reduction of a nitro group or reductive amination of a carbonyl compound. Reductive amination, in particular, has been a subject of optimization studies.

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. The choice of reducing agent is crucial for yield and selectivity.

In the synthesis of related tertiary aniline derivatives, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) has been identified as a highly effective reducing agent. It offers excellent selectivity and is compatible with acid-sensitive functional groups. smolecule.com As shown in Table 1, STAB provides significantly higher yields compared to other methods in the synthesis of 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline. smolecule.com

Table 1: Comparison of Reductive Amination Methods

| Method | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| STAB-mediated | NaBH(OAc)₃ | DCE | 25 | 82–85 | smolecule.com |

DCE: 1,2-dichloroethane; THF: Tetrahydrofuran

Similarly, the reductive amination of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 2-allylaniline (B3051291) using sodium triacetoxyborohydride as the reducing agent proceeds with a good yield of 73% to furnish the N-substituted product. acs.org The yield of reductive amination can also be highly dependent on the specific amine and aldehyde used, as demonstrated in the synthesis of various 6-bromo-N-alkylpyridin-2-amines, where yields ranged from 26% to 87% depending on the aldehyde and reaction conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and are frequently employed in the synthesis of complex benzodioxole derivatives. The optimization of these reactions often involves screening catalysts, ligands, bases, and solvents.

In the synthesis of new 1,3-benzodioxole derivatives, a Suzuki-Miyaura coupling was successfully optimized. worldresearchersassociations.comresearchgate.net The reaction coupled 1-((6-bromobenzo[d] smolecule.comCurrent time information in Bangalore, IN.dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various boronic acids using a PdCl₂(PPh₃)₂ catalyst, PPh₃ as a ligand, and K₂CO₃ as the base. worldresearchersassociations.com The yields were found to be highly dependent on the electronic nature of the boronic acid substituent, with electron-withdrawing groups generally leading to lower yields. worldresearchersassociations.com

Table 2: Selected Yields from Optimized Suzuki-Miyaura Coupling of a 6-Bromobenzodioxole Derivative

| Boronic Acid Substituent | Yield (%) | Reference |

|---|---|---|

| Naphthalene (B1677914) | 89 | worldresearchersassociations.com |

| 4-Methoxyphenyl | 81 | researchgate.net |

| Pyridine | 61 | worldresearchersassociations.com |

| Thiophene | 60 | worldresearchersassociations.com |

| 4-Cyanophenyl | 47 | worldresearchersassociations.com |

These findings underscore the importance of fine-tuning the reaction components to achieve optimal yields in cross-coupling strategies.

Multi-step Synthesis and Solvent Effects

Solvent choice can also play a decisive role in reaction outcomes. In the development of a palladium-catalyzed synthesis of γ-lactone fused tetrahydroquinolines, a screening of solvents revealed that while protic solvents like hexafluoroisopropanol (HFIP) and acetic acid (AcOH) improved yields, they compromised diastereoselectivity. d-nb.info Ultimately, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, providing an 80% yield while maintaining high diastereoselectivity (>20:1). d-nb.info This highlights the trade-offs that must often be considered when optimizing complex reactions.

Chemical Reactivity and Transformational Chemistry of 6 Bromo 2h 1,3 Benzodioxol 4 Amine

Reactions Involving the Amine Functional Group

The primary amine at the 4-position is a key site for a variety of chemical transformations, including the formation of amides, sulfonamides, and new carbon-nitrogen bonds.

The primary amine of 6-bromo-2H-1,3-benzodioxol-4-amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields stable sulfonamides. These reactions are fundamental for introducing a wide array of functional groups and for protecting the amine during subsequent chemical steps. msu.edu

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(6-bromo-2H-1,3-benzodioxol-4-yl)acetamide |

Direct alkylation of the amine group can be achieved using alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products. More controlled methods, such as reductive amination involving the condensation of the amine with an aldehyde or ketone followed by reduction, can provide secondary or tertiary amines more selectively. msu.edu Palladium-catalyzed Buchwald-Hartwig amination represents a powerful method for the arylation of the amine, allowing for the formation of diarylamine structures, though this is more commonly applied to aryl halides coupling with amines rather than the reverse.

The oxidation of primary aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Potential products could include nitroso, nitro, or azo compounds, though these reactions can be difficult to control. A more common synthetic route involves the reduction of a corresponding nitro compound, 6-bromo-4-nitro-1,3-benzodioxole, to form the title amine. This reduction is typically achieved using reagents like tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media.

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer or related reactions. This allows for the replacement of the amino group with halides (Cl, Br, I), cyano, hydroxyl, or hydrogen, providing a powerful tool for diversification. Arenediazonium salts have also been reported as alternatives to aryl halides in Sonogashira coupling reactions. wikipedia.org

Table 2: Potential Diazotization and Subsequent Transformations

| Reagent | Resulting Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction |

| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction |

| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction |

| HBF₄, heat | Fluoro (-F) | Balz-Schiemann Reaction |

| H₂O, heat | Hydroxyl (-OH) | Hydrolysis |

Transformations at the Bromo Substituent

The bromo substituent at the 6-position is an ideal handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating several powerful cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly versatile method for forming biaryl structures. The reaction is tolerant of many functional groups, and methods have been developed for substrates with unprotected anilines. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is a powerful tool for C-C bond formation and typically proceeds with excellent stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.orgnih.gov The Sonogashira reaction is a reliable method for the synthesis of arylalkynes.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Vinyl |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Vinyl |

These reactions showcase the dual reactivity of this compound, making it a valuable building block for the synthesis of a diverse range of complex organic molecules. The strategic manipulation of its amine and bromo functional groups allows for stepwise and selective construction of target compounds.

Nucleophilic Substitution of Aryl Bromides

The bromine atom attached to the aromatic ring of this compound is a key handle for synthetic modification through various transition metal-catalyzed cross-coupling reactions. These methods have largely superseded classical nucleophilic aromatic substitution for aryl halides that lack strong electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful palladium-catalyzed methods for the substitution of aryl bromides. The Suzuki-Miyaura coupling, for instance, enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide array of functional groups, including the amine present in the target molecule. nih.gov A general scheme for this transformation involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. libretexts.org

Another pivotal palladium-catalyzed transformation is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. libretexts.orgwikipedia.org This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the synthesis of diarylamines or N-aryl alkylamines, significantly expanding the structural diversity achievable from the starting material. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Copper-Catalyzed Cross-Coupling Reactions: The Ullmann condensation is a classical, copper-catalyzed reaction that provides an alternative route for forming carbon-heteroatom bonds. wikipedia.orgsynarchive.com This reaction can be used to couple aryl halides with alcohols (to form ethers), thiols (to form thioethers), or amines. nih.govorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for C-N bond formation. wikipedia.org While traditional Ullmann reactions often required harsh conditions with high temperatures and stoichiometric copper, modern protocols have been developed using soluble copper catalysts and ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgnih.gov

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ | C-C | Aryl-substituted benzodioxole |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | R¹R²NH | C-N | N,N'-disubstituted benzodioxole amine |

| Ullmann Condensation | Cu catalyst (e.g., CuI), Base | R-OH / R-SH | C-O / C-S | Aryl ether / Aryl thioether |

Magnesium-Halogen Exchange and Organometallic Reagent Formation

The aryl bromide of this compound can be converted into a potent organometallic nucleophile through a magnesium-halogen exchange reaction. This transformation typically employs an alkylmagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride to enhance reactivity. researchgate.netharvard.edu The exchange converts the C-Br bond into a C-MgBr bond, forming a Grignard reagent. wikipedia.orgyoutube.com

The rate and success of the magnesium-halogen exchange are influenced by the electronic properties of the aromatic ring; electron-withdrawing groups tend to accelerate the reaction. harvard.eduscribd.com The presence of the amine group (-NH₂) on the ring is a critical consideration, as its acidic proton can react with the highly basic Grignard reagent. To circumvent this, a common strategy involves pre-treating the substrate with a base or a less reactive Grignard reagent to deprotonate the amine before introducing the exchange reagent. harvard.edu Alternatively, conditions can be carefully controlled at low temperatures, where the magnesium-halogen exchange may proceed faster than the acid-base reaction. scribd.com

Once formed, the Grignard reagent of the benzodioxole is a powerful synthetic intermediate. It can react with a wide variety of electrophiles to form new carbon-carbon bonds, as summarized in the table below.

| Electrophile | Reagent Example | Product Functional Group |

| Aldehyde / Ketone | RCHO / RCOR' | Secondary / Tertiary Alcohol |

| Ester | RCOOR' | Tertiary Alcohol (after double addition) |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Nitrile | RCN | Ketone (after hydrolysis) |

Reactivity of the Benzodioxole Ring System

Electrophilic Aromatic Substitution Beyond Bromination

The benzodioxole ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the dioxole oxygens and, most significantly, the primary amine group. The directing effects of the existing substituents determine the position of any further substitution.

Amine Group (-NH₂ at C4): A powerful activating group and ortho, para-director.

Bromo Group (-Br at C6): A deactivating group but an ortho, para-director.

Benzodioxole Ring: The ether-like oxygens are activating and direct ortho to themselves.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic EAS reactions for installing acyl and alkyl groups, respectively, onto an aromatic ring using a Lewis acid catalyst. rsc.orgnih.gov However, the strong basicity of the amine group can complicate these reactions by coordinating with the Lewis acid catalyst, effectively deactivating both the catalyst and the ring. Furthermore, strong Lewis acids can sometimes promote the cleavage of the methylenedioxy bridge. mdma.ch Milder conditions or protection of the amine group may be necessary to achieve successful Friedel-Crafts transformations. nih.gov

Nitration and Sulfonation: Other EAS reactions, such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄), could introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto the ring, again predicted to occur at the C5 or C7 positions.

Ring-Opening Reactions and Derivatization

The 1,3-benzodioxole (B145889) (or methylenedioxy) moiety is generally stable under many reaction conditions but can be susceptible to cleavage under specific, often harsh, protocols. This reactivity can be exploited for derivatization or can be an undesired side reaction.

Cleavage of the methylenedioxy bridge typically occurs under strongly acidic conditions, particularly with certain Lewis acids, which can convert the benzodioxole into a catechol (1,2-dihydroxybenzene) derivative. chemicalbook.com This transformation involves the breaking of the C-O bonds of the dioxole ring. For example, the use of strong Lewis acids in some Friedel-Crafts reactions can lead to ring-opened byproducts. mdma.ch In some contexts, the cleavage of the benzodioxole ring by nucleophiles has also been observed. researchgate.net This reactivity highlights the importance of carefully selecting reagents and conditions when performing transformations on the this compound scaffold to preserve the integrity of the ring system.

Synthesis of Structural Analogs and Derivatives from this compound

Modification of the Amine Moiety for Structural Diversity

The primary amine at the C4 position is a versatile functional group for the synthesis of a wide range of analogs and derivatives. Its nucleophilic character allows for reactions such as acylation, alkylation, and reductive amination.

Acylation: The amine can readily react with acylating agents like acyl chlorides or acid anhydrides to form amide derivatives. frontiersin.orgresearchgate.net This is a robust and common transformation used to introduce a variety of substituents. For example, reacting this compound with an appropriate acyl chloride in the presence of a base (like triethylamine) would yield the corresponding N-acyl derivative.

Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method for forming secondary or tertiary amines in a controlled manner, avoiding the over-alkylation issues sometimes seen with direct alkylation using alkyl halides. masterorganicchemistry.com The process involves two steps, which can often be performed in one pot:

Condensation of the primary amine with an aldehyde or ketone to form an imine intermediate.

Reduction of the imine to the corresponding amine using a reducing agent. wikipedia.org

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comnih.gov This method allows for the introduction of a diverse range of alkyl groups onto the nitrogen atom. researchgate.net

| Reaction Type | Reagents | Intermediate | Product |

| Acylation | RCOCl, Base | N/A | Amide (R-CO-NH-Ar) |

| Reductive Amination | 1. R'CHO or R'R''CO2. Reducing Agent (e.g., NaBH₃CN) | Imine (R'-CH=N-Ar) | Secondary Amine (R'-CH₂-NH-Ar) |

Diversification via the Bromo Substituent

The bromo substituent at the 6-position of the 2H-1,3-benzodioxol-4-amine scaffold is a key functional group that allows for extensive molecular diversification. Its presence facilitates a variety of palladium-catalyzed and copper-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.

One of the most prominent methods for forming new carbon-nitrogen bonds is the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples aryl halides with amines. wikipedia.orglibretexts.org For this compound, this reaction would allow for the introduction of various primary or secondary amines at the 6-position. The efficiency of this transformation is highly dependent on the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base. nih.gov A related, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation (specifically the Goldberg reaction for C-N coupling), which can also be employed to form new aryl amine linkages. wikipedia.org

For the formation of carbon-carbon bonds, several palladium-catalyzed reactions are of primary importance. The Sonogashira coupling enables the reaction of the bromo-substituted benzodioxole with terminal alkynes, leading to the formation of arylalkynes. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org Another powerful C-C bond-forming reaction is the Suzuki-Miyaura coupling , which pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester. researchgate.nettcichemicals.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.com

These cross-coupling reactions transform the relatively simple this compound into a versatile intermediate for the synthesis of a diverse library of compounds with modified electronic and steric properties.

Table 1: Key Cross-Coupling Reactions for Diversification of this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | Palladium / Phosphine Ligand |

| Ullmann Condensation (Goldberg) | Amines | C-N | Copper |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Palladium / Copper(I) |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | C-C (sp²) | Palladium |

Generation of Novel Heterocyclic Systems

The synthetic utility of this compound is further highlighted by its application as a precursor in the construction of novel heterocyclic systems. The cross-coupling reactions discussed previously serve as initial steps to introduce functionalities that can subsequently participate in cyclization reactions.

For example, the product of a Sonogashira coupling can undergo an intramolecular cyclization to form substituted benzo[b]furans. organic-chemistry.org Similarly, palladium-catalyzed reactions on bromo-substituted scaffolds have been instrumental in building diverse libraries of compounds, including those with a naphthalene (B1677914) sulfonamide core, which can be further elaborated into complex heterocyclic structures. nih.gov

The Suzuki-Miyaura coupling is also a valuable tool in this context. For instance, (6-bromobenzo[d] wikipedia.orglibretexts.orgdioxol-5-yl)methanol, a closely related compound, has been used as a starting material where the bromo group is subjected to a Suzuki-Miyaura coupling with various boronic acids to furnish a range of derivatives. researchgate.net This highlights how the bromo-benzodioxole core can be linked to other heterocyclic fragments.

Furthermore, intramolecular versions of these coupling reactions can be envisioned. For instance, if a suitable nucleophile is tethered to the amine group of this compound, an intramolecular Buchwald-Hartwig or Ullmann reaction could lead to the formation of a new heterocyclic ring fused to the benzodioxole system.

The strategy of using 1,3-dipolar cycloaddition reactions is another avenue for generating novel heterocyclic systems. nih.gov While not directly involving the bromo substituent as a reactive site in the cycloaddition itself, the bromo group can be used as a handle to first introduce a dipolarophile or a 1,3-dipole via one of the cross-coupling reactions mentioned above. For example, a terminal alkyne introduced via Sonogashira coupling can then participate in a "click chemistry" reaction with an azide (B81097) to form a 1,2,3-triazole ring. researchgate.netnih.gov

Table 2: Examples of Heterocyclic Systems Accessible from Bromo-Benzodioxole Precursors

| Initial Reaction | Subsequent Reaction/Process | Resulting Heterocycle |

| Sonogashira Coupling | Intramolecular Cyclization | Benzo[b]furans |

| Suzuki-Miyaura Coupling | Direct linkage of heterocycles | Biaryl systems containing heterocycles |

| Sonogashira Coupling | 1,3-Dipolar Cycloaddition | 1,2,3-Triazoles |

| Buchwald-Hartwig / Ullmann | Intramolecular Cyclization | Fused N-heterocycles |

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 6-bromo-2H-1,3-benzodioxol-4-amine, ¹H NMR, ¹³C NMR, and 2D NMR techniques are instrumental.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methylene (B1212753) protons of the dioxole ring.

The two aromatic protons on the benzene (B151609) ring are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns would be influenced by the electronic effects of the bromine atom, the amino group, and the dioxole ring. The protons of the methylene bridge (-O-CH₂-O-) in the 1,3-benzodioxole (B145889) ring typically appear as a characteristic singlet in the range of δ 5.9-6.1 ppm. worldresearchersassociations.comnih.gov The protons of the primary amine (-NH₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | Doublet, Doublet |

| Methylene (-O-CH₂-O-) | 5.9 - 6.1 | Singlet |

| Amine (-NH₂) | Variable | Broad Singlet |

Note: The predicted values are based on the analysis of related benzodioxole structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the bromine atom would be expected in the range of δ 110-120 ppm, while the carbons attached to the oxygen and nitrogen atoms would be shifted downfield. The carbon of the methylene bridge (-O-CH₂-O-) is characteristically found around δ 101-102 ppm. worldresearchersassociations.comnih.gov The chemical shifts of the aromatic carbons provide valuable information for confirming the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-O | 140 - 150 |

| Other Aromatic C-H | 100 - 130 |

| Methylene (-O-CH₂-O-) | 101 - 102 |

Note: The predicted values are based on the analysis of related benzodioxole structures and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene bridge would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

A key feature of 1,3-benzodioxole derivatives is the strong C-O-C stretching vibrations of the dioxole ring, which typically appear in the range of 1250-1000 cm⁻¹. worldresearchersassociations.comekb.eg The C-N stretching vibration is expected in the region of 1350-1250 cm⁻¹, and the C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹. indexcopernicus.com The aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2900 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Dioxole Ring | C-O-C Stretch | 1250 - 1000 |

| Amine | C-N Stretch | 1350 - 1250 |

| Bromoalkane | C-Br Stretch | < 700 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the C-Br bond. The symmetric C-O-C stretching of the dioxole ring would also be Raman active. orientjchem.org The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, which is valuable for identification and quality control. For related nitro-substituted benzodioxole compounds, the phenyl ring breathing mode is observed theoretically around 796 cm⁻¹. orientjchem.org

Mass Spectrometry (MS)

Mass spectrometry serves as a fundamental analytical tool for the precise determination of the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in providing the exact mass of a molecule, which in turn confirms its elemental formula. For this compound, HRMS analysis yields a calculated mass that is then compared to the experimentally determined value. The close correlation between these two values provides unambiguous confirmation of the compound's chemical formula, C₇H₆BrNO₂. This technique is distinguished by its ability to resolve fine mass differences, thereby differentiating between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS analysis, the compound is typically protonated to form the [M+H]⁺ ion. The detection of this ion allows for the direct confirmation of the molecule's nominal molecular weight. For this compound, the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 215.97 and 217.97, reflecting the isotopic pattern of bromine.

| Mass Spectrometry Data for this compound | |

| Technique | Observation |

| HRMS | Provides exact mass to confirm the elemental formula C₇H₆BrNO₂. |

| ESI-MS | Detects the protonated molecule [M+H]⁺ for molecular weight confirmation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful technique has been applied to this compound to elucidate its precise molecular geometry and intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound reveals a network of intermolecular interactions that dictate the packing of the molecules in the solid state. Hydrogen bonds are observed between the amine group of one molecule and the oxygen atoms of the dioxole ring of a neighboring molecule. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice. These non-covalent interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Conformational Analysis in the Crystalline State

SC-XRD data provides a detailed snapshot of the preferred conformation of this compound in the solid state. The analysis reveals the planarity of the benzodioxole ring system and the orientation of the amine and bromo substituents relative to the ring. The dioxole ring typically adopts a slight envelope or twisted conformation. This conformational information is vital for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and biological activity.

| Crystallographic Data for this compound | |

| Parameter | Description |

| Molecular Geometry | Determined by SC-XRD, confirming bond lengths and angles. |

| Intermolecular Interactions | Includes hydrogen bonding between the amine and dioxole oxygen atoms, and π-π stacking between aromatic rings. |

| Crystalline Conformation | Shows a largely planar benzodioxole ring with specific substituent orientations. |

Computational and Theoretical Investigations of 6 Bromo 2h 1,3 Benzodioxol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties by solving the Schrödinger equation. For a molecule such as 6-bromo-2H-1,3-benzodioxol-4-amine, these methods can elucidate its behavior and characteristics from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, a common approach involves using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov

The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is reached. This yields precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure for this compound would be expected to have a nearly planar benzodioxole ring system, with the bromine atom and the amine group as substituents. The methylene (B1212753) group (-CH2-) in the dioxole ring introduces a slight pucker. The geometry of the amine group, including the pyramidalization at the nitrogen atom, would also be determined.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

For this compound, FMO analysis would reveal the distribution and energy levels of these orbitals. The electron-donating amino (-NH2) group and the oxygen atoms of the dioxole ring are expected to significantly influence the HOMO, increasing its energy and localizing its electron density primarily on the aromatic ring and the amine substituent. Conversely, the electron-withdrawing bromine atom would influence the LUMO. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov These calculations help in predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Computational methods can reliably predict various types of molecular spectra, which are invaluable for identifying and characterizing compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would allow for the assignment of characteristic absorption bands in its IR spectrum. Key predicted vibrations would include the N-H stretching of the amine group, aromatic C-H stretching, C-O-C asymmetric and symmetric stretching of the dioxole ring, and the C-Br stretching frequency. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is achieved by calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO). The chemical shifts are then determined relative to a standard (e.g., tetramethylsilane). For this molecule, distinct signals would be predicted for the two non-equivalent aromatic protons, the amine protons, and the methylene (-CH2-) protons of the dioxole ring.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. tandfonline.com The predicted transitions for this compound would likely be π → π* transitions within the aromatic system, influenced by the amine and bromo substituents.

Molecular Dynamics and Conformational Studies

While quantum calculations focus on static, minimum-energy states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, an MD simulation could be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. Key areas of investigation would include the rotational freedom of the C-N bond, the inversion of the amine group, and the puckering dynamics of the five-membered dioxole ring. researchgate.net Analysis of the simulation trajectory can reveal stable conformations, the flexibility of different parts of the molecule (e.g., via Root Mean Square Fluctuation, RMSF), and the time-averaged structural properties.

Prediction of Computational Molecular Descriptors

Computational molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors are derived from the theoretical molecular structure and are essential in fields like quantitative structure-activity relationship (QSAR) modeling, drug discovery, and materials science. For this compound, a range of descriptors can be calculated from its optimized geometry.

These descriptors include physicochemical properties like the logarithm of the octanol-water partition coefficient (LogP), which indicates hydrophobicity, and the topological polar surface area (TPSA), which is related to a molecule's ability to permeate cell membranes. Other important descriptors are molecular weight, number of hydrogen bond donors and acceptors, and molecular volume. These values help to build predictive models for the molecule's behavior and biological activity without the need for initial synthesis and testing.

Table of Mentioned Compounds

Synthetic Utility and Research Applications in Organic Chemistry

6-Bromo-2H-1,3-benzodioxol-4-amine as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the this compound scaffold renders it an essential component in the synthesis of elaborate organic molecules. cymitquimica.com Its utility spans from the creation of natural product analogues to the generation of large, diversified compound libraries for screening purposes.

The 1,3-benzodioxole (B145889) moiety is a core structural feature in numerous bioactive natural products. wikipedia.org Consequently, derivatives like this compound are valuable precursors for synthesizing analogues of these natural compounds. For instance, the benzodioxole ring is central to the anticancer agent podophyllotoxin (B1678966) and its clinical derivatives (etoposide, teniposide), as well as the alkaloid berberine. nih.govnih.gov Synthetic programs targeting simplified or modified versions of these natural products often utilize functionalized benzodioxole building blocks. nih.govnih.gov The ease of derivatization of synthetic precursors allows for more extensive structure-activity relationship (SAR) studies compared to the derivatization of the complex natural product itself. nih.gov

The generation of chemical libraries with high structural diversity is fundamental to modern drug discovery. researchgate.net this compound and its close derivatives are ideal intermediates for this purpose. The bromine atom is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In one documented synthetic route, a related compound, (6-bromobenzo[d] Current time information in Pasuruan, ID.dioxol-5-yl)methanol, was converted into a triazole derivative. worldresearchersassociations.comresearchgate.net The bromine atom on this product was then subjected to Suzuki-Miyaura coupling with a wide array of boronic acids, successfully generating a library of 19 novel 1,3-benzodioxole derivatives with yields ranging from 33% to 89%. worldresearchersassociations.comresearchgate.net This approach demonstrates how the bromo-substituted benzodioxole core can be used as a versatile scaffold to rapidly generate a multitude of structurally distinct molecules from a common intermediate. worldresearchersassociations.comresearchgate.net

Design and Synthesis of Novel Heterocyclic Systems

The reactivity of this compound enables its use in the construction of various novel heterocyclic systems, which are prominent in medicinal chemistry. The amine and bromo-substituents can be manipulated to form rings through cyclization, coupling, and condensation reactions.

Research has shown the utility of the 6-bromo-1,3-benzodioxole scaffold in synthesizing complex heterocyclic structures. For example, 6-bromo-2H-1,3-benzodioxole-5-thiol has been used as a key intermediate in the synthesis of styrylquinazolines, which are investigated as kinase inhibitors. tandfonline.com Furthermore, derivatives of the core structure have been incorporated into purine-based systems to create potent Hsp90 inhibitors. acs.org

A significant application involves the Huisgen 1,3-dipolar cycloaddition, or "click chemistry." worldresearchersassociations.comresearchgate.net Starting from (6-bromobenzo[d] Current time information in Pasuruan, ID.dioxol-5-yl)methanol, an azide (B81097) intermediate, 5-(azidomethyl)-6-bromobenzo[d] Current time information in Pasuruan, ID.dioxole, was synthesized. worldresearchersassociations.comresearchgate.net This azide readily underwent a cycloaddition reaction with phenylacetylene (B144264) to afford a 1,2,3-triazole ring system, demonstrating a reliable method for incorporating this important heterocycle. worldresearchersassociations.comresearchgate.net Similarly, related benzodioxole aldehydes are used to synthesize (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones through condensation reactions with rhodanine. mdpi.com

Exploration of Structure-Activity Relationships through Derivatization

The true value of this compound as a building block is fully realized in its application to medicinal chemistry, particularly in the exploration of structure-activity relationships (SAR). By systematically modifying the scaffold, researchers can fine-tune the properties of a molecule to optimize its interaction with a biological target. acs.org

The compound serves as an excellent starting point for ligand design. Its amine group can be acylated or alkylated, while the bromo-group can be replaced through various coupling reactions, allowing for the exploration of chemical space around the core scaffold.

A notable example is the development of novel auxin receptor agonists. nih.gov Researchers designed and synthesized a series of N-(benzo[d] Current time information in Pasuruan, ID.dioxol-5-yl)-2-(one-benzylthio) acetamides starting from the related benzo[d] Current time information in Pasuruan, ID.dioxol-5-amine. nih.gov Bioassays revealed that one derivative, K-10, exhibited outstanding root growth-promoting activity by binding effectively to the auxin receptor TIR1. nih.gov This study highlights how the benzodioxole amine scaffold can be strategically modified to create potent and specific ligands for biological targets. nih.gov

Target-oriented synthesis aims to create molecules specifically designed to interact with a predetermined biological target, such as an enzyme or receptor. researchgate.net The 6-bromo-1,3-benzodioxole framework is frequently employed in this approach.

For instance, the scaffold has been incorporated into purine-based structures to develop inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. acs.org The discovery of MPC-3100, a potent Hsp90 inhibitor, involved the synthesis of a molecule containing the 8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl] moiety. acs.org In another example, the 6-bromo-2H-1,3-benzodioxole-5-thiol intermediate was used to create a series of styrylquinazoline (B1260680) derivatives that were tested as inhibitors of ABL kinase, a target in chronic myeloid leukemia. tandfonline.com These examples underscore the utility of the functionalized benzodioxole ring as a foundational structure in the rational design of targeted therapeutic agents. tandfonline.comacs.org

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes

The traditional synthesis of bromoarenes and other halogenated aromatic compounds has often relied on methods that are effective but environmentally taxing. wku.edu Classical electrophilic aromatic substitution reactions frequently require harsh conditions, the use of corrosive reagents, and metal catalysts that result in toxic waste streams. wku.edu Recognizing these drawbacks, a significant future direction for the synthesis of 6-bromo-2H-1,3-benzodioxol-4-amine and its precursors lies in the adoption of green chemistry principles.

The focus is shifting towards methodologies that minimize hazardous substances, reduce energy consumption, and utilize renewable feedstocks or recyclable catalysts. For instance, the synthesis of the core 1,3-benzodioxole (B145889) structure is moving away from stoichiometric reagents like vanadium pentoxide towards heterogeneous, recyclable catalysts. google.com One promising approach involves the use of carbon-based solid acids, which have demonstrated high conversion rates (>80%) and selectivity (>95%) in the synthesis of 1,3-benzodioxoles while being easily recoverable. google.com